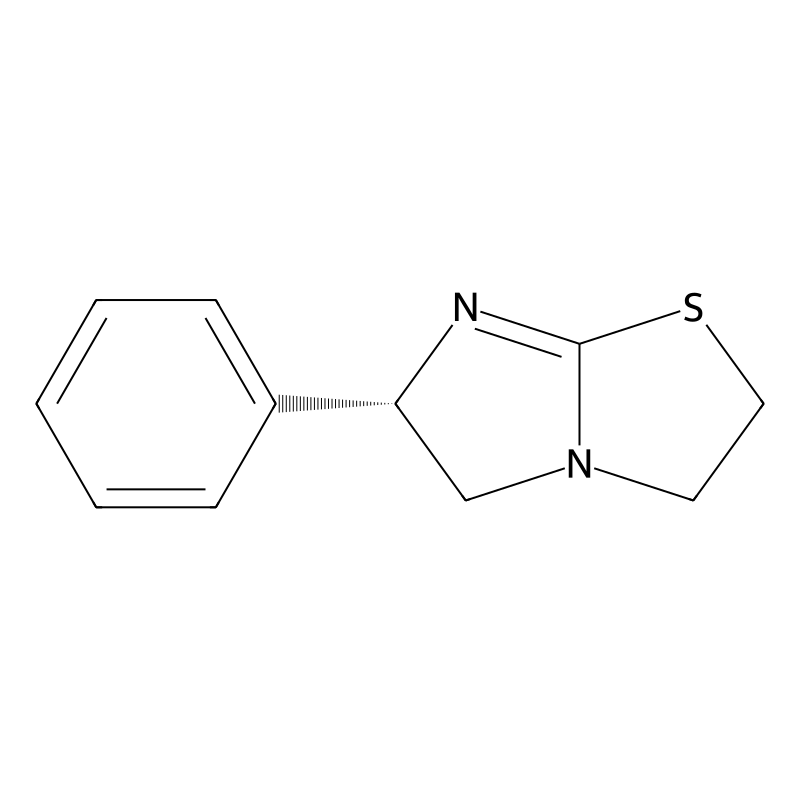AGE/RAGE Pathway
CAS No.:125314-64-9
Molecular Formula:C25H23N5O2S
Molecular Weight:457.5 g/mol
Availability:
In Stock
CAS No.:14769-73-4
Molecular Formula:C11H12N2S
Molecular Weight:204.29 g/mol
Availability:
In Stock
CAS No.:1716-12-7
Molecular Formula:C10H12NaO2
Molecular Weight:187.19 g/mol
Availability:
In Stock
CAS No.:908351-31-5
Molecular Formula:C27H26N6O4
Molecular Weight:498.5 g/mol
Availability:
In Stock
CAS No.:61276-17-3
Molecular Formula:C29H36O15
Molecular Weight:624.6 g/mol
Availability:
In Stock
CAS No.:3785-01-1
Molecular Formula:C17H21IN2
Molecular Weight:380.27 g/mol
Availability:
In Stock





